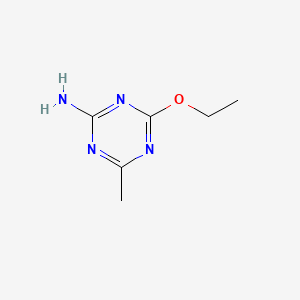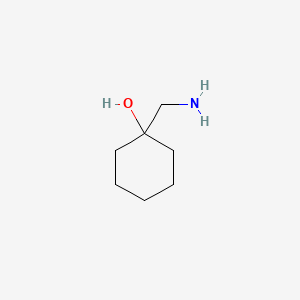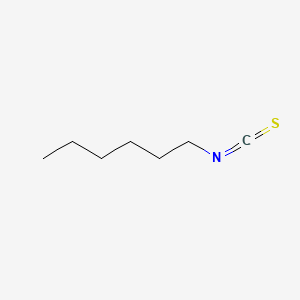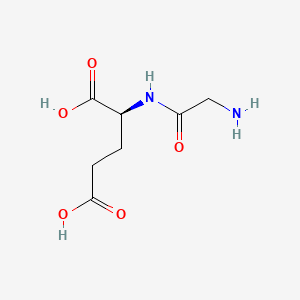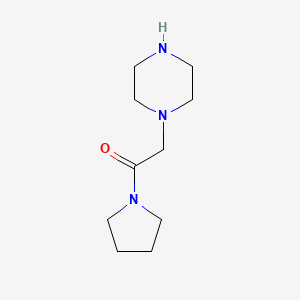
Di-tert-butylchlorophosphine
Übersicht
Beschreibung
Di-tert-butylchlorophosphine belongs to the class of phosphine ligands . It is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . It plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture that is digested at 70°C. The presence of unreacted di-tert-butylphosphine is indicated by GC analysis .Molecular Structure Analysis
The molecular formula of this compound is C8H18ClP . The molecular weight is 180.66 . The InChI key is MCRSZLVSRGTMIH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be used as a ligand in the Pd-catalyzed amination reaction with aryl halides and the Pd-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides and chlorides .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.482 (lit.) . It has a boiling point of 48 °C/3 mmHg (lit.) and a density of 0.951 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Properties
Di-tert-butylchlorophosphine has been utilized as a starting material in various chemical syntheses. For instance, it can be transformed into methyl-tert-butyl-chlorophosphine, which in turn is used to prepare other compounds like 1,2-dimethyl-l,2-di(tert-butyl)diphosphine and aminophosphines. These compounds have unique diastereomeric modifications in solution, highlighting the compound's versatility in synthesis (Scherer & Gick, 1970).
Catalysis
In the field of catalysis, this compound has been used to develop water-soluble, sterically demanding alkylphosphines. These have been applied in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides in aqueous solvents, demonstrating its utility in facilitating efficient chemical reactions (DeVasher, Moore, & Shaughnessy, 2004).
Ligand Development
This compound is instrumental in developing ligands for various chemical reactions. For example, it has been used to produce bulky alkylphosphines, which serve as effective catalysts in the amination of aryl bromides and chlorides. This showcases the compound's significant role in enhancing the efficiency of complex chemical processes (Hill et al., 2006).
Material Synthesis
It also plays a critical role in synthesizing materials with unique properties. For instance, it has been used to synthesize luminescent benzoxaphospholes, demonstrating its application in creating materials with potential optoelectronic applications (Wu, Deligonal, & Protasiewicz, 2013).
Organic Synthesis
This compound is utilized in organic synthesis, such as in the preparation of di-tert-butylphosphinoferrocene. This synthesis is significant in organic chemistry, highlighting its role in the creation of complex organic compounds (Busacca et al., 2014).
Electronic Structure Studies
The compound has also been studied for its electronic structure using photoemission spectroscopy and inner-shell electronic spectroscopy. Such studies are crucial for understanding the fundamental properties of chemicals used in various applications (Hutchings et al., 1998).
Wirkmechanismus
Target of Action
Di-tert-butylchlorophosphine primarily targets the central metal atom in various chemical reactions . It plays a key role in stabilizing and activating the central metal atom, which is crucial for the success of these reactions .
Mode of Action
This compound interacts with its targets by serving as a ligand . It is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . This interaction results in the stabilization and activation of the central metal atom, enabling it to participate in various chemical reactions .
Biochemical Pathways
This compound affects several biochemical pathways. It is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . These reactions are fundamental to many biochemical processes, and the compound’s role in facilitating these reactions underscores its importance in these pathways .
Pharmacokinetics
It is known that the compound is sensitive to air and moisture , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in facilitating chemical reactions. By serving as a ligand and stabilizing the central metal atom, this compound enables the successful execution of various chemical reactions . These reactions can lead to the formation of new compounds, contributing to various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The compound is sensitive to air and moisture , which can affect its stability and reactivity. Therefore, it is typically stored in a dry and well-ventilated place . The temperature and pressure of the environment can also impact the compound’s action, as they can influence the rate and success of the chemical reactions it facilitates .
Safety and Hazards
Di-tert-butylchlorophosphine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Di-tert-butylchlorophosphine is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations . This suggests potential future directions in the field of catalytic chiral asymmetric hydrogenations.
Biochemische Analyse
Biochemical Properties
Di-tert-butylchlorophosphine plays a key role in stabilizing and activating the central metal atom in biochemical reactions . It is used in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions
Cellular Effects
It is known that it can cause severe skin burns and eye damage , indicating that it may have significant cytotoxic effects.
Molecular Mechanism
This compound is used as a ligand in the Pd-catalyzed amination reaction with aryl halides and the Pd-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides and chlorides
Eigenschaften
IUPAC Name |
ditert-butyl(chloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSZLVSRGTMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160089 | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13716-10-4 | |
| Record name | Di-tert-butylchlorophosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


